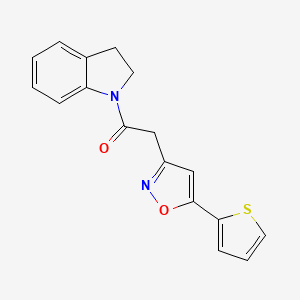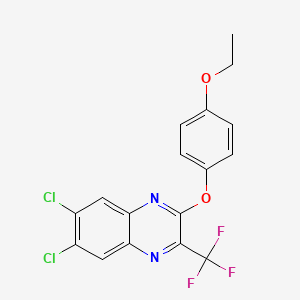![molecular formula C6H6FN5 B2873475 6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2580185-43-7](/img/structure/B2873475.png)
6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a synthetic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine class .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, including “this compound”, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The inhibitory effect of the synthesized substances, including “this compound”, in relation to copper in neutral and acidic chloride environments has been studied . The results of these studies were used to suggest the most probable inhibitory mechanism .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . Its molecular weight is 167.15 . The IUPAC name is 6-fluoro-5-methylene-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of compounds including "6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine," have been extensively studied for their anticancer properties. These compounds have demonstrated a unique mechanism of tubulin inhibition, distinct from paclitaxel, by promoting tubulin polymerization without competitively binding to the paclitaxel site. Instead, they inhibit the binding of vincas to tubulin, showcasing a novel approach to overcoming multidrug resistance in cancer therapy. Their effectiveness has been validated in several in vivo models, including tumor growth inhibition in nude mouse xenograft models (Zhang et al., 2007).
Antimicrobial and Antifungal Activities
Research on "this compound" derivatives has also highlighted their potential in antimicrobial and antifungal applications. For instance, certain derivatives have shown significant inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. This suggests their potential utility in designing novel therapeutic agents against cancer and microbial infections (Riyadh, 2011).
Chemical Synthesis and Reactivity
The compound and its related derivatives have been employed as key intermediates in synthesizing various heterocyclic compounds. Their reactivity has facilitated the development of new synthetic routes, contributing to the field of medicinal chemistry by providing new scaffolds for drug discovery and development. For example, the synthesis of "5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one" under supercritical carbon dioxide conditions showcases innovative approaches to environmentally friendly and efficient chemical synthesis (Baklykov et al., 2019).
Tubulin Polymerization Promoters
Further research into [1,2,4]triazolo[1,5-a]pyrimidines has identified their role as tubulin polymerization promoters, providing a foundation for the development of new fungicidal agents. This highlights their versatility beyond anticancer and antimicrobial activities, extending their potential applications to agriculture and plant protection (Crowley et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit certain viral rna polymerases .
Biochemical Pathways
Based on its potential antiviral activity , it may interfere with the replication of viruses by inhibiting the function of viral RNA polymerases.
Result of Action
If it indeed inhibits viral rna polymerases, it could potentially prevent the replication of viruses, thereby inhibiting the progression of viral infections .
Safety and Hazards
The safety information for “6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN5/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPEKBIURRYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
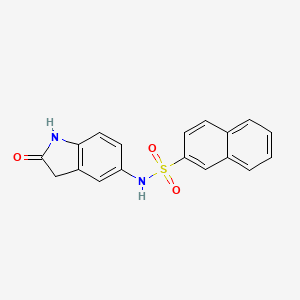
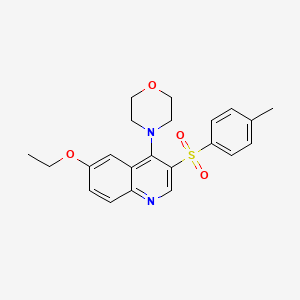


![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)
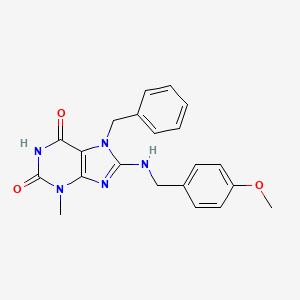
![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)
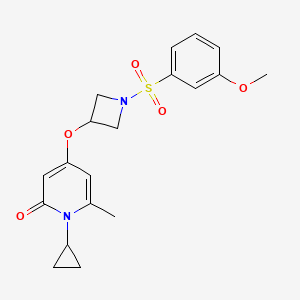

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)
![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

